
8-Bromo-4-chloro-6-methylquinazoline
Übersicht
Beschreibung
8-Bromo-4-chloro-6-methylquinazoline is a chemical compound with the CAS Number: 1100207-81-5 . It is a powder with a molecular weight of 257.52 .
Molecular Structure Analysis
The molecular structure of this compound is represented by the Inchi Code: 1S/C9H6BrClN2/c1-5-2-6-8(7(10)3-5)12-4-13-9(6)11/h2-4H,1H3 . This indicates that the molecule consists of 9 carbon atoms, 6 hydrogen atoms, 1 bromine atom, 1 chlorine atom, and 2 nitrogen atoms .Physical And Chemical Properties Analysis
This compound is a powder with a molecular weight of 257.52 . The storage temperature is 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Synthesis and Catalysis
8-Bromo-4-chloro-6-methylquinazoline is involved in the synthesis of various chemical compounds. Kefayati, Asghari, and Khanjanian (2012) described the use of a Bronsted acidic ionic liquid in the presence of chlorotrimethylsilane for the efficient synthesis of hydroquinazoline-2,5-diones, highlighting the role of similar compounds in facilitating such chemical reactions (Kefayati, Asghari, & Khanjanian, 2012).
Drug Discovery Intermediates
The compound is a key intermediate in drug discoveries. Nishimura and Saitoh (2016) discussed how 5-bromo-2-methylamino-8-methoxyquinazoline, a related compound, is a crucial intermediate in their drug discoveries. This highlights the importance of such compounds in the development of new pharmaceuticals (Nishimura & Saitoh, 2016).
Fluorescent Brightening Agents
This compound derivatives have potential applications as fluorescent brightening agents. Rangnekar and Shenoy (1987) synthesized 2-aryl-6-bromoquinolines, which were studied for their use as fluorescent brightening agents, demonstrating the utility of such compounds in enhancing the brightness of materials (Rangnekar & Shenoy, 1987).
Antimicrobial Activity
Compounds derived from this compound have been investigated for their antimicrobial properties. Patel, Mistry, and Desai (2006) synthesized new quinazolinones and tested their antimicrobial activity, showing the potential of such compounds in combating bacterial infections (Patel, Mistry, & Desai, 2006).
Corrosion Inhibition
This compound also finds application in the field of corrosion inhibition. Rbaa et al. (2019) synthesized 8-hydroxyquinoline derivatives for use as corrosion inhibitors of mild steel in hydrochloric acid, indicating the utility of related compounds in protecting metals from corrosion (Rbaa et al., 2019).
Cancer Research
In the realm of cancer research, Sirisoma et al. (2009) discussed the synthesis of 4-anilinoquinazolines, including a compound structurally similar to this compound, as potent apoptosis inducers and anticancer agents. This demonstrates the potential role of such compounds in developing new treatments for cancer (Sirisoma et al., 2009).
Safety and Hazards
The safety information for 8-Bromo-4-chloro-6-methylquinazoline includes several hazard statements: H302, H315, H319, H335 . These correspond to potential hazards related to ingestion, skin contact, eye contact, and inhalation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Eigenschaften
IUPAC Name |
8-bromo-4-chloro-6-methylquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrClN2/c1-5-2-6-8(7(10)3-5)12-4-13-9(6)11/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXLYHQNVFCPRFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)Br)N=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80727081 | |
| Record name | 8-Bromo-4-chloro-6-methylquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80727081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1100207-81-5 | |
| Record name | 8-Bromo-4-chloro-6-methylquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80727081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-bromo-4-chloro-6-methylquinazoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Methyl-3-[4-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B1527562.png)
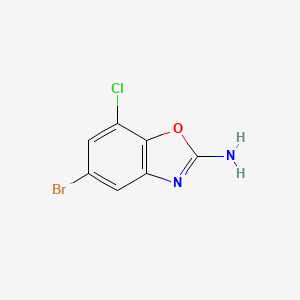


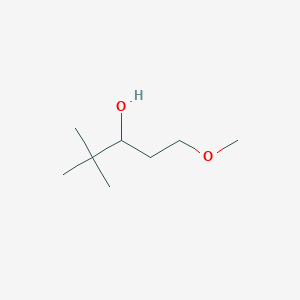
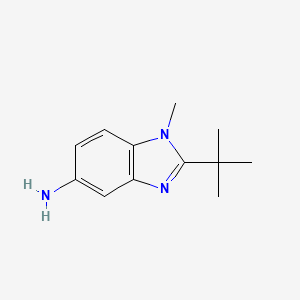
![2-(2-Bromophenyl)-2-[(2-methoxyethyl)amino]acetic acid](/img/structure/B1527570.png)
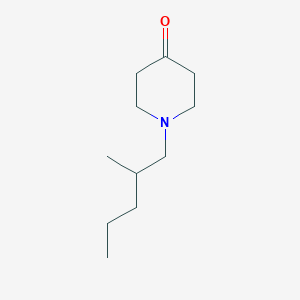
![5-[(4-bromo-1H-pyrazol-1-yl)methyl]furan-3-carboxylic acid](/img/structure/B1527575.png)


![[3-Chloro-6-(1-phenylethoxy)pyridin-2-yl]methanol](/img/structure/B1527583.png)
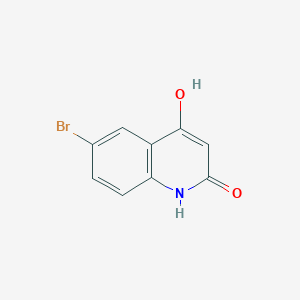
![[4-(Prop-1-yn-1-yl)phenyl]methanol](/img/structure/B1527585.png)
